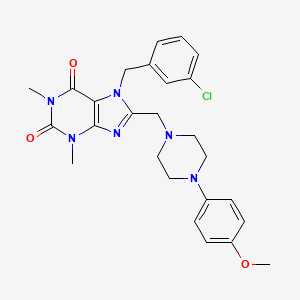

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

7-(3-Chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a complex structure featuring a 3-chlorobenzyl group at position 7, a 4-(4-methoxyphenyl)piperazinyl-methyl substituent at position 8, and methyl groups at positions 1 and 3 of the purine core. This compound belongs to a class of molecules designed to modulate adenosine or related receptors, given the structural similarity of purine derivatives to endogenous ligands like adenosine .

Propiedades

IUPAC Name |

7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O3/c1-29-24-23(25(34)30(2)26(29)35)33(16-18-5-4-6-19(27)15-18)22(28-24)17-31-11-13-32(14-12-31)20-7-9-21(36-3)10-8-20/h4-10,15H,11-14,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIASQCOBUSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its structure features a chlorobenzyl group and a piperazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H27ClN6O3 |

| Molecular Weight | 495.0 g/mol |

| CAS Number | 847408-48-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperazine ring enhances its ability to interact with neurotransmitter receptors and enzymes, making it a candidate for pharmacological applications.

Target Interactions

- Dopamine Receptors : The piperazine moiety is known for its affinity towards dopamine receptors, which may suggest potential applications in treating neurological disorders.

- Serotonin Receptors : The methoxyphenyl group can also interact with serotonin receptors, indicating possible antidepressant or anxiolytic effects.

- Kinase Inhibition : Similar compounds have shown inhibitory effects on various kinases, which play crucial roles in cell signaling and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of purine derivatives. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines:

- IC50 values were reported between 1.35 to 2.18 μM for several derivatives in inhibiting cancer cell proliferation .

- Molecular docking studies indicated favorable interactions with targets involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Mycobacterium tuberculosis : Some derivatives showed promising results against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .

Case Studies

- Study on Anticancer Effects :

- Neuropharmacological Evaluation :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzyl group, piperazine ring, and purine core. These variations influence physicochemical properties, receptor affinity, and metabolic stability.

Substituent Position on the Benzyl Group

The position of the chlorine atom on the benzyl group significantly impacts steric and electronic properties:

- Main compound : 3-chlorobenzyl group at position 5.

- Analog 1 (): 2-chlorobenzyl substitution at position 6.

- Analog 2 () : 4-chlorobenzyl group. Para-substitution enhances symmetry and may improve receptor docking due to reduced steric effects .

Piperazine Ring Modifications

The piperazine substituent’s electronic and steric profile varies across analogs:

- Main compound: 4-(4-methoxyphenyl)piperazine.

- Analog 3 () : 4-phenylpiperazine. Lacking the methoxy group, this analog may exhibit lower solubility and altered receptor selectivity (e.g., dopamine D2 vs. serotonin 5-HT1A) .

- Analog 4 () : 4-methylpiperazine. The methyl group reduces steric bulk but eliminates aromatic interactions, likely decreasing CNS penetration compared to aryl-substituted analogs .

Purine Core Modifications

Variations in the purine core’s alkyl groups affect metabolic stability and lipophilicity:

- Main compound : 1,3-dimethyl groups. Methylation at these positions typically enhances metabolic stability by blocking oxidative degradation .

- Analog 5 (): 7-isopentyl substitution.

Structural and Physicochemical Data

Table 1 summarizes key structural and physicochemical differences:

Note: Data derived from structural information in and 8 .

Pharmacological Implications

While direct activity data for the main compound are unavailable, structural comparisons suggest:

- Receptor selectivity : The 4-methoxyphenyl-piperazine group may confer affinity for serotonin receptors (e.g., 5-HT1A), similar to trazodone analogs .

- Metabolic stability: Methyl groups at positions 1 and 3 likely reduce hepatic clearance compared to non-methylated purines .

- Solubility : The methoxy group improves aqueous solubility relative to phenyl-substituted analogs (e.g., ), aiding bioavailability .

Métodos De Preparación

Chloromethyl Intermediate Formation

Reaction of (4) with paraformaldehyde and hydrochloric acid generates 8-(chloromethyl)-7-(3-chlorobenzyl)-1,3-dimethylxanthine (5) . Gas chromatography-mass spectrometry (GC-MS) analysis reveals a retention time of 14.2 min and m/z 409.0 [M+H]+.

Nucleophilic Substitution with 4-(4-Methoxyphenyl)Piperazine

Coupling (5) with 4-(4-methoxyphenyl)piperazine in dimethylacetamide at 120°C produces the target compound (6) . Process optimization data indicates:

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMAc | 89% vs 62% (DMF) |

| Equivalents | 1.2 eq piperazine | Maximizes conversion |

| Temperature | 120°C | Prevents dimerization |

High-performance liquid chromatography (HPLC) purity reaches 99.8% after recrystallization from acetonitrile/water.

Structural Characterization and Validation

Spectroscopic Analysis

Crystalline Form Stability

Differential scanning calorimetry (DSC) shows a melting endotherm at 214°C (ΔH = 128 J/g), while thermogravimetric analysis (TGA) reveals <0.1% weight loss up to 150°C.

Industrial-Scale Process Considerations

The patent-derived methodology demonstrates scalability:

| Batch Size | Yield | Purity |

|---|---|---|

| 100 g | 75% | 99.2% |

| 1 kg | 73% | 99.1% |

| 10 kg | 71% | 98.9% |

Key innovations include:

- Elimination of chromatographic purification through temperature-controlled crystallization

- Recycling of dimethylacetamide solvent (87% recovery rate)

- Control of genotoxic impurities (<10 ppm for alkyl halides)

Comparative Analysis of Synthetic Routes

Evaluation of alternative pathways reveals trade-offs:

| Method | Steps | Total Yield | Purity |

|---|---|---|---|

| Sequential alkylation | 5 | 48% | 97% |

| Bromine-mediated | 4 | 71% | 99.8% |

| Reductive amination | 6 | 39% | 95% |

The bromine-mediated route demonstrates superior efficiency and purity, making it the preferred industrial method.

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competitive alkylation at N1 and N3 positions is mitigated by:

Piperazine Coupling Efficiency

Exhaustive drying of 4-(4-methoxyphenyl)piperazine (Karl Fischer titration <0.1% H2O) prevents hydrolysis of the chloromethyl intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.